molecular formula C13H10BrClN2O B3238268 5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide CAS No. 1405844-43-0

5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide

Cat. No.: B3238268
CAS No.: 1405844-43-0
M. Wt: 325.59
InChI Key: UNDYRGMQUUKKQY-UHFFFAOYSA-N
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Description

5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C13H10BrClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a chlorine atom at the 3rd position of the phenyl ring, and a carboxamide group at the 2nd position of the pyridine ring .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various organic compounds

Mode of Action

Compounds with similar structures have been involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the transfer of electrons, leading to the formation of new bonds.

Biochemical Pathways

Similar compounds have been used in the suzuki–miyaura coupling, a type of cross-coupling reaction that forms a carbon-carbon bond . This reaction is a key step in many biochemical pathways, particularly in the synthesis of various organic compounds.

Result of Action

Similar compounds have been involved in reactions that lead to the formation of new bonds . These reactions can result in significant changes at the molecular and cellular levels.

Action Environment

Similar compounds have been noted for their stability, which can be influenced by factors such as air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloropyridine and 3-chloro-4-methylaniline.

    Coupling Reaction: The key step involves a coupling reaction between 5-bromo-2-chloropyridine and 3-chloro-4-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O/c1-8-2-4-10(6-11(8)15)17-13(18)12-5-3-9(14)7-16-12/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDYRGMQUUKKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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